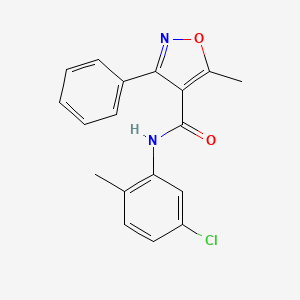
(2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone, also known as 2C-C-NBOMe, is a synthetic compound that belongs to the class of phenethylamines. It is a derivative of the psychedelic drug 2C-C, and it has been synthesized and studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of (2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone involves its binding to the 5-HT2A receptor and activation of downstream signaling pathways. This leads to the modulation of neurotransmitter release and synaptic plasticity, which can result in altered perception, mood, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but it has been reported to induce psychedelic effects similar to those of other phenethylamines, such as LSD and mescaline. These effects can include altered perception, enhanced sensory experiences, and changes in mood and thought processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone in lab experiments is its potent agonistic activity at the 5-HT2A receptor, which allows for the investigation of the receptor's role in various physiological and pathological processes. However, one limitation is its potential for abuse and toxicity, which can pose risks to researchers and experimental subjects.
Zukünftige Richtungen
There are several future directions for research on (2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone and its derivatives, including the development of new compounds with improved pharmacological properties and the investigation of their potential therapeutic applications. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of these compounds on the central nervous system, as well as their potential long-term effects on human health.
In conclusion, this compound is a synthetic compound that has been synthesized and studied for its potential applications in scientific research. It has potent agonistic activity at the 5-HT2A receptor and can induce psychedelic effects similar to those of other phenethylamines. While it has advantages for lab experiments, its potential for abuse and toxicity poses limitations. Further research is needed to fully understand its pharmacological properties and potential therapeutic applications.
Synthesemethoden
The synthesis of (2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone involves several steps, including the reaction of 2-chlorophenol with 4,5-dimethoxy-2-nitrobenzaldehyde, followed by reduction and acetylation. The final product is obtained as a white crystalline powder, which can be purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
(2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone has been used in scientific research as a tool for studying the structure-activity relationships of phenethylamines and their effects on the central nervous system. It has been shown to have potent agonistic activity at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-(4,5-dimethoxy-2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5/c1-21-13-7-10(12(17(19)20)8-14(13)22-2)15(18)9-5-3-4-6-11(9)16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHYFPIHWHWMFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C2=CC=CC=C2Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5702368.png)

![3-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5702381.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5702396.png)


![2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5702426.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-pyridinecarboxamide](/img/structure/B5702429.png)
![2-[(4-chlorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5702443.png)
![3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5702448.png)

